molecular formula C10H12ClFN2 B13515698 1-(3-Chloro-2-fluorophenyl)piperazine

1-(3-Chloro-2-fluorophenyl)piperazine

Cat. No.: B13515698
M. Wt: 214.67 g/mol
InChI Key: KZWPMWSGCNWTSB-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by the presence of a piperazine ring substituted with a 3-chloro-2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluorophenyl)piperazine typically involves the reaction of 3-chloro-2-fluoroaniline with piperazine under specific conditions. One common method includes the use of a solvent such as toluene, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazines .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those related to serotonin and dopamine. This interaction can modulate neurotransmitter release and uptake, leading to its psychoactive effects .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Similar in structure but lacks the fluorine substituent.

    1-(4-Chlorophenyl)piperazine: Another related compound with the chlorine substituent at a different position on the phenyl ring.

    1-(4-Fluorophenyl)piperazine: Contains a fluorine substituent but lacks the chlorine atom.

Uniqueness: 1-(3-Chloro-2-fluorophenyl)piperazine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence its chemical reactivity and biological activity, making it distinct from other phenylpiperazine derivatives .

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

KZWPMWSGCNWTSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

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